molecular formula C25H25N3O3 B11209885 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-benzimidazole-5-carboxamide CAS No. 451496-97-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)-1H-benzimidazole-5-carboxamide

Cat. No.: B11209885
CAS No.: 451496-97-2
M. Wt: 415.5 g/mol
InChI Key: DLDQCBPBAABXDX-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, methoxy groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carboxamide group would produce an amine.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenylacetonitrile

Comparison

Compared to similar compounds, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(3-METHYLPHENYL)-1H-1,3-BENZODIAZOLE-5-CARBOXAMIDE is unique due to its benzodiazole ring structure and the presence of both methoxy and carboxamide functional groups. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

451496-97-2

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C25H25N3O3/c1-17-5-4-6-20(13-17)28-16-27-21-15-19(8-9-22(21)28)25(29)26-12-11-18-7-10-23(30-2)24(14-18)31-3/h4-10,13-16H,11-12H2,1-3H3,(H,26,29)

InChI Key

DLDQCBPBAABXDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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